molecular formula C28H25FN2O4 B2650089 2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 866340-02-5

2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2650089
CAS No.: 866340-02-5
M. Wt: 472.516
InChI Key: ZSDGWCCIPYTGPU-UHFFFAOYSA-N
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Description

This compound features a quinolin-4-one core substituted at position 3 with a 3,4-dimethylbenzoyl group and at position 6 with a fluoro atom. The acetamide side chain at position 1 is linked to a 4-ethoxyphenyl group. The compound’s design aligns with pharmacophores known for targeting enzymes or receptors via hydrogen bonding, hydrophobic interactions, and steric complementarity .

Properties

IUPAC Name

2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN2O4/c1-4-35-22-10-8-21(9-11-22)30-26(32)16-31-15-24(27(33)19-6-5-17(2)18(3)13-19)28(34)23-14-20(29)7-12-25(23)31/h5-15H,4,16H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDGWCCIPYTGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aryl methyl ketone in the presence of a base.

    Introduction of the Fluoro Group: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Dimethylbenzoyl Group: This step involves Friedel-Crafts acylation using 3,4-dimethylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Ethoxyphenylacetamide Moiety: This can be achieved through an amide coupling reaction using 4-ethoxyaniline and acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles like amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Ammonia or primary amines in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of alcohols or amines depending on the site of reduction.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules from the provided evidence:

Compound Quinoline Substituents Acetamide Substituent Key Functional Groups Reported Properties/Activities
Target Compound 3-(3,4-dimethylbenzoyl), 6-fluoro N-(4-ethoxyphenyl) Fluoro, ethoxy, dimethylbenzoyl Not explicitly reported; inferred stability via fluoro
2-[6-Ethoxy-3-(4-fluorobenzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide 3-(4-fluorophenylsulfonyl), 6-ethoxy N-(2-methylphenyl) Sulfonyl, ethoxy, fluoro Likely enhanced solubility due to sulfonyl group
N-(3,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide 3-(4-ethoxybenzoyl), 6-fluoro N-(3,4-dimethoxyphenyl) Ethoxybenzoyl, dimethoxy Increased lipophilicity from dimethoxy group
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Non-quinoline (pyrazolone core) N-(pyrazol-4-yl) Dichlorophenyl, pyrazolone Structural analogs used as ligands or antibiotics

Key Observations :

The 6-fluoro substituent (shared with ) likely improves metabolic stability and electronegativity, favoring interactions with target proteins .

In contrast, the N-(2-methylphenyl) group in introduces ortho steric hindrance, which may reduce binding affinity.

Functional Group Impact :

  • Sulfonyl groups (e.g., in ) are strongly electron-withdrawing, increasing acidity and solubility but possibly reducing membrane permeability.
  • Dichlorophenyl analogs (e.g., ) highlight the role of halogen atoms in enhancing binding through halogen bonding or van der Waals interactions .

Structural and Conformational Insights

  • Dihedral Angles: Evidence from indicates that substituent orientation (e.g., dihedral angles between aryl rings) critically influences molecular conformation and dimerization via hydrogen bonding. For example, dihedral angles of 44.5°–77.5° between dichlorophenyl and pyrazolone rings affect packing and intermolecular interactions . Similar variability is expected in the target compound’s 3,4-dimethylbenzoyl and quinoline moieties.
  • Crystallography : The use of SHELX software () in resolving such structures underscores the importance of precise stereochemical analysis for understanding bioactivity.

Biological Activity

The compound 2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide is a member of the quinoline family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

  • Molecular Formula: C26H25F2N2O3
  • Molecular Weight: 446.4 g/mol
  • IUPAC Name: 2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Quinoline Core : Cyclization of appropriate precursors.
  • Functional Group Substitution : Introduction of various functional groups.
  • Acetamide Formation : Reaction with 4-ethoxyaniline to form the final acetamide derivative.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It has been shown to inhibit enzyme activity by binding to active sites or allosteric sites, thereby modulating their functions. This mechanism suggests potential applications in therapeutic contexts, particularly in conditions where enzyme inhibition is beneficial.

Biological Activity and Case Studies

Recent studies have evaluated the biological activity of similar compounds within the quinoline class, focusing on their potential as therapeutic agents:

  • Inhibition of Butyrylcholinesterase (BChE) :
    • A related acetamide derivative demonstrated significant inhibition against BChE with an IC50 value of 3.94 μM. The study utilized molecular docking to confirm binding at critical sites within the enzyme's active site .
  • Antimicrobial Activity :
    • Compounds with similar structures have exhibited antimicrobial properties against various pathogens. The presence of fluorine and other substituents enhances their efficacy in disrupting bacterial cell membranes and inhibiting growth.
  • Anticancer Potential :
    • Quinoline derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 Value (μM)Mechanism
Compound ABChE Inhibition3.94Mixed-type inhibitor
Compound BAntimicrobial15.0Cell membrane disruption
Compound CAnticancer5.0Apoptosis induction via ROS

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